3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a cyclopropylmethylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylthiol with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide owing to its bioactive properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The cyclopropylmethylthio group and the triazole ring play crucial roles in binding to these targets and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: Lacks the cyclopropylmethylthio group, making it less bioactive.
3-(methylthio)-4-methyl-4H-1,2,4-triazole: Similar structure but with a simpler thio group, leading to different reactivity and applications.
3-((cyclopropylmethyl)thio)-4H-1,2,4-triazole: Lacks the methyl group, which may affect its binding affinity and biological activity.
Uniqueness
3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the cyclopropylmethylthio group and the methyl group on the triazole ring. This combination enhances its chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDGAJUWHLXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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